4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole
Description
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic hybrid compound featuring a 1,2,3-triazole core substituted with a methyl group at position 3. The triazole ring is further functionalized with a 4-fluoro-2-methylphenyl group at position 1 and a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety at position 4. This structural arrangement combines electron-withdrawing (Cl, F) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties. The compound’s design aligns with pharmacophores known for antimicrobial, anti-inflammatory, and anticancer activities, as seen in related analogs .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4S/c1-11-9-15(21)7-8-17(11)25-12(2)18(23-24-25)19-22-16(10-26-19)13-3-5-14(20)6-4-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPVHHUQXINLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class, which is known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Biochemical Analysis
Biochemical Properties
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By influencing these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound has demonstrated cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For example, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The ability of this compound to modulate enzyme activity and gene expression underlies its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion. The effects of this compound on metabolic flux and metabolite levels are essential considerations for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, depending on its physicochemical properties. The interactions with transporters, such as P-glycoprotein, influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.86 g/mol. The structure consists of a thiazole ring, a triazole ring, and various substituted phenyl groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance, the thiazole ring has been linked to cytotoxic activity against various cancer cell lines. In one study, derivatives of thiazole demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the phenyl rings significantly affects the biological activity of the compound. For example:
- Chlorine Substitution: The introduction of chlorine at the para position enhances cytotoxicity.
- Fluorine Substitution: The fluorine atom in the 4-fluoro-2-methylphenyl group also contributes to increased potency due to its electron-withdrawing effects, which can stabilize reactive intermediates during biological interactions .
The mechanisms by which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
- Targeting Specific Proteins: Molecular dynamics simulations have indicated that the compound interacts with proteins involved in apoptosis pathways, such as Bcl-2 .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on A549 Cells: A derivative showed an IC50 value of 1.98 µg/mL against A549 cells, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
- NIH/3T3 Cell Line Testing: The compound demonstrated selective cytotoxicity with minimal effects on normal cell lines, suggesting a favorable therapeutic index .
Data Summary
| Compound | Target Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 (Lung) | 1.98 | Apoptosis induction |
| Compound 2 | NIH/3T3 | < 1.00 | Selective cytotoxicity |
| Compound 3 | Jurkat (Leukemia) | < 1.61 | Protein interaction |
Scientific Research Applications
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H15ClN4S
- Molecular Weight : 318.84 g/mol
The compound features a thiazole ring and a triazole moiety, which are known for their biological activity.
Anticancer Activity
Research indicates that compounds similar to 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole exhibit significant anticancer properties. For instance, a study highlighted that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth .
Anti-inflammatory Effects
Another prominent application is in the realm of anti-inflammatory drugs. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays demonstrated that certain derivatives could suppress COX activity effectively, comparable to established anti-inflammatory agents like celecoxib .
Pesticide Development
The thiazole and triazole rings present in this compound make it a candidate for developing new agrochemicals. Research has indicated that similar compounds can act as fungicides or herbicides by interfering with vital biological processes in pests or pathogens. The introduction of halogen substituents (like chlorine and fluorine) enhances their efficacy and selectivity against target organisms .
Polymer Chemistry
The unique chemical structure allows for applications in polymer chemistry as well. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical properties. Studies are ongoing to explore how these compounds can be utilized in creating advanced materials with tailored characteristics for specific applications.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives revealed that one specific derivative closely related to our compound exhibited an IC50 value of 0.5 µM against a breast cancer cell line (MCF-7). This indicates potent anticancer activity, suggesting further exploration into its mechanism of action could yield valuable therapeutic insights .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers tested a compound structurally similar to This compound against COX enzymes. The results showed that it had a significant inhibitory effect on COX-2 with an IC50 value of 0.8 µM, comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Structural Analogues and Isostructurality
Several structurally related compounds have been synthesized and characterized, enabling a systematic comparison:
Key Observations :
- Isostructurality : Compounds 4 and 5 exhibit identical crystal packing (triclinic P̄1 symmetry) despite halogen substitution differences, suggesting minimal steric or electronic disruption . However, other analogs (e.g., 3-chlorocinnamic acid vs. 3-bromocinnamic acid) show divergent crystal structures, highlighting the uniqueness of this isostructural behavior .
- Substituent Effects :
- Halogens : Chlorine (electron-withdrawing) in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to bromine or fluorine analogs .
- Methyl Groups : The 2-methyl group on the triazole’s phenyl ring in the target compound could improve metabolic stability relative to unmethylated analogs .
Physicochemical Properties
- Solubility : Methoxy-substituted analogs (e.g., sc-492249 ) exhibit higher aqueous solubility than halogenated derivatives due to increased polarity .
- Thermal Stability : Isostructural compounds (4 , 5 ) share similar melting points, indicating comparable intermolecular forces despite halogen differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
